Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Catalog No.
S2677452
CAS No.
796067-48-6
M.F
C11H12ClN3O3
M. Wt
269.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]...

CAS Number

796067-48-6

Product Name

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.69

InChI

InChI=1S/C11H12ClN3O3/c1-3-17-11(16)7-5(2)18-10-8(7)9(13)14-6(4-12)15-10/h3-4H2,1-2H3,(H2,13,14,15)

InChI Key

KOBQSKWIQCCKOX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)CCl)C

Solubility

not available

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Neuroprotective and Anti-neuroinflammatory Agents

    Scientific Field: Pharmacology

    Summary of the Application: A series of novel triazole-pyrimidine-based compounds, which are similar to the compound , were designed, synthesized, and evaluated for their neuroprotective and anti-neuroinflammatory activity.

    Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis.

    Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties.

Synthesis of Bicyclic Pyrimidine Derivatives

Inhibition of ER Stress and Apoptosis

    Summary of the Application: A series of novel triazole-pyrimidine-based compounds, which are similar to the compound , were designed, synthesized, and evaluated for their ability to inhibit ER stress and apoptosis.

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. It features a unique structure characterized by a furo[2,3-d]pyrimidine core with various functional groups, including an amino group, a chloromethyl group, and a carboxylate ester. The presence of these functional groups contributes to its potential reactivity and biological activity. The compound's molecular formula is C11H12ClN3O3C_{11}H_{12}ClN_3O_3, and it has notable applications in medicinal chemistry and pharmaceutical research.

  • Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to different derivatives. For example, nucleophiles such as amines or thiols can replace the chloromethyl group.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, allowing for the formation of different oxidation states and functional groups.
  • Cyclization Reactions: It can also participate in cyclization reactions, forming more complex heterocyclic structures which may enhance its biological activity or alter its properties.

Common reagents for these reactions include nucleophiles like amines for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

The biological activity of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has been explored in various studies. Its structural characteristics suggest potential as an antimicrobial agent and an inhibitor of certain enzymes involved in metabolic pathways. The presence of the amino group is particularly significant as it may enhance interactions with biological targets, leading to increased efficacy in medicinal applications.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory and anticancer properties .

The synthesis of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step synthetic routes starting from readily available precursors. A common method includes:

  • Cyclization: Appropriate intermediates are cyclized under controlled conditions to form the furo[2,3-d]pyrimidine structure.
  • Functionalization: Subsequent steps involve the introduction of the amino and chloromethyl groups through nucleophilic substitution reactions.
  • Carboxylation: Finally, the carboxylate ester is formed through esterification reactions.

Industrial production may focus on optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs targeting various diseases due to its potential biological activities.
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme inhibition or receptor interactions.
  • Agricultural Chemistry: Similar compounds have been explored for their potential use as agrochemicals or pesticides due to their biological activity against pests.

Interaction studies involving ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate focus on its binding affinity to specific biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and binding assays are commonly employed to assess interactions with enzymes or receptors relevant to disease pathways .

Several compounds share structural similarities with ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. Notable examples include:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Uniqueness

The uniqueness of ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate lies in its specific substitution pattern and the presence of both furan and pyrimidine moieties. This distinct arrangement imparts unique chemical reactivity and biological properties compared to other pyrimidine derivatives. The combination of these features makes it a valuable compound for various research and industrial applications .

XLogP3

1.6

Dates

Modify: 2023-08-16

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